![molecular formula C9H16N2O3 B2386138 Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate CAS No. 1493675-45-8](/img/structure/B2386138.png)
Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate
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Overview
Description
“Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate” is a chemical compound used extensively in scientific research. It has a CAS Number of 1493675-45-8 and a molecular weight of 200.24 .
Synthesis Analysis
A diastereoselective method for the preparation of methyl (2R*,3R*)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates was developed on the basis of the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides .Molecular Structure Analysis
The IUPAC name of this compound is methyl (dimethylcarbamoyl)-L-prolinate . The InChI code is 1S/C9H16N2O3/c1-10(2)9(13)11-6-4-5-7(11)8(12)14-3/h7H,4-6H2,1-3H3/t7-/m0/s1 .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate” are not found, it’s worth noting that pinacol boronic esters, which are similar compounds, are highly valuable building blocks in organic synthesis .Physical And Chemical Properties Analysis
“Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate” is a colorless to yellow liquid . The storage temperature is +4°C .Scientific Research Applications
- Dipeptide Synthesis : Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate serves as a valuable building block in the synthesis of dipeptides. Researchers have developed an expeditious method to create homo- and heterochiral dipeptides containing L-alanine and D/L 2-methyl allo-hydroxyl prolines by directly aminolysing bicyclic lactones derived from D/L alanine .
- Impact on Amide Bond Configuration : The C-2 methylation of the pyrrolidine ring influences the prolyl amide bond configuration. In both homo- and heterochiral dipeptides, C-2 methylation leads to the exclusive existence of the prolyl amide bond in the trans geometry. However, the spatial orientation of the C-2 methyl group may nucleate into a turn-like structure in appropriately capped model dipeptides .
- Pb-Free Perovskite Materials : Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate has been employed in the synthesis of Pb-free perovskite materials. Specifically, compounds like C8H20N2MnBr4 and C4H10NMnBr3 exhibit high luminescence yields. These materials were obtained via a simple mechanochemical process, highlighting their potential in optoelectronic applications .
- Divergent Cyclization Strategies : Researchers have explored divergent intermolecular coupling strategies to access diverse N-heterocycles directly from olefins. The radical-to-polar mechanistic switching involving Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate plays a crucial role in achieving this goal. These N-heterocycles are essential scaffolds in drug discovery and development .
Peptide Chemistry and Drug Design
Materials Science and Luminescent Materials
Organic Synthesis and N-Heterocycle Formation
Safety and Hazards
Mechanism of Action
Target of Action
Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate is a derivative of proline, a natural amino acid . Proline and its derivatives are known to be excellent, efficient, and versatile organocatalysts for various asymmetric reactions . Therefore, the primary targets of this compound are likely to be the same biochemical reactions that proline and its derivatives catalyze.
Mode of Action
The compound interacts with its targets by acting as an organocatalyst. The pyrrolidine–NH in proline and its derivatives is crucial for the activation of aldehydes or ketones . This suggests that Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate may interact with its targets in a similar manner, activating them for subsequent chemical reactions.
Biochemical Pathways
The compound affects several biochemical pathways, including the aldol reaction, Mannich reaction, Michael reaction, Diels–Alder reaction, α-amination of aldehydes, and α-alkylation of aldehydes . These reactions are crucial for various biological processes, including the synthesis of amino acids and other biomolecules.
Result of Action
The result of the compound’s action is the catalysis of various asymmetric reactions. This can lead to the production of a variety of chiral compounds, which are crucial in many biological processes. For example, the compound can catalyze the conversion of epoxy compounds into high-value chiral cyclic carbonates .
Action Environment
The action of Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be enhanced when it is encapsulated into a porous material, such as metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) . These materials provide a crystalline structure, rational designable and tunable framework that can enhance the compound’s stability and efficacy .
properties
IUPAC Name |
methyl (2S)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-10(2)9(13)11-6-4-5-7(11)8(12)14-3/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKORODLLOVZZJH-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CCC[C@H]1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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